molecular formula C10H9BrINO B13700158 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone

1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone

Cat. No.: B13700158
M. Wt: 365.99 g/mol
InChI Key: TWFUGFJGJDJTAI-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone is a chemical compound that features a pyrrolidinone ring substituted with bromine and iodine atoms on the phenyl group

Preparation Methods

The synthesis of 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone typically involves multi-step chemical reactions. One common synthetic route includes the halogenation of a phenyl ring followed by the formation of the pyrrolidinone ring. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or nickel catalysts.

Common reagents and conditions used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction pathway chosen .

Scientific Research Applications

1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in research and development. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone include other halogenated phenyl derivatives and pyrrolidinone-based compounds. What sets this compound apart is the presence of both bromine and iodine atoms, which can confer unique reactivity and properties. Examples of similar compounds include:

Properties

Molecular Formula

C10H9BrINO

Molecular Weight

365.99 g/mol

IUPAC Name

1-(5-bromo-2-iodophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrINO/c11-7-3-4-8(12)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2

InChI Key

TWFUGFJGJDJTAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)Br)I

Origin of Product

United States

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